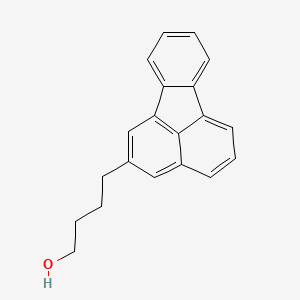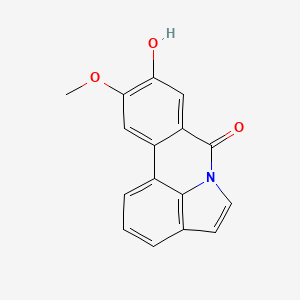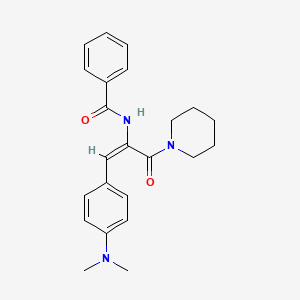
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a piperidinylcarbonyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate through a condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate piperidinylcarbonyl precursor.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Dimethylamino)phenyl)benzamide: Lacks the ethenyl and piperidinylcarbonyl groups.
N-(2-(4-(Dimethylamino)phenyl)ethenyl)benzamide: Lacks the piperidinylcarbonyl group.
N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is unique due to the presence of both the piperidinylcarbonyl and benzamide groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
51921-68-7 |
|---|---|
Fórmula molecular |
C23H27N3O2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-25(2)20-13-11-18(12-14-20)17-21(23(28)26-15-7-4-8-16-26)24-22(27)19-9-5-3-6-10-19/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3,(H,24,27)/b21-17+ |
Clave InChI |
ALSDSRCOWVOSGV-HEHNFIMWSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


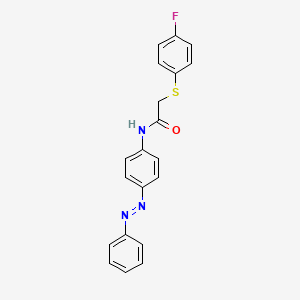


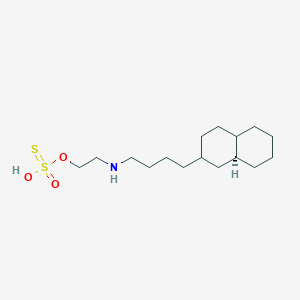

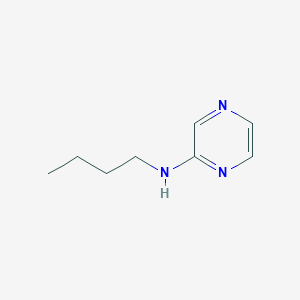
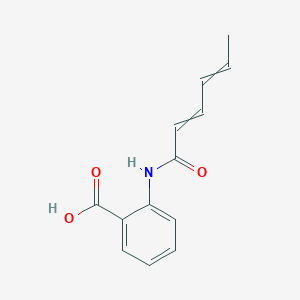
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
